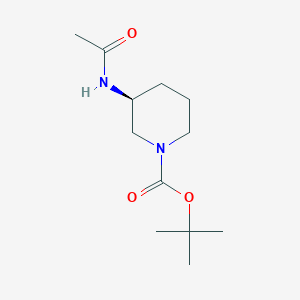

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Description

BenchChem offers high-quality (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYIEVNNJRRABT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139114 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-80-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) in Advanced API Synthesis

A Technical Guide for Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) dictates both target affinity and pharmacokinetic viability. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) has emerged as a privileged, orthogonally protected chiral building block. By combining the ubiquitous piperidine scaffold with a stereochemically rigid 3-acetamido vector, this intermediate provides a highly predictable hydrogen-bonding interface for kinase hinge regions, G-protein coupled receptors (GPCRs), and Toll-like receptors.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural logic gate. The N1-Boc (tert-butyloxycarbonyl) protection ensures that the secondary amine remains inert during upstream synthesis, while the (S)-configured acetamido group at C3 is pre-installed to eliminate the need for late-stage, low-yielding asymmetric transformations. This guide dissects the physicochemical profile, mechanistic utility, and self-validating synthetic protocols required to leverage this scaffold effectively.

Structural Logic & Pharmacophore Utility

The utility of CAS 1332765-80-6 lies in its dual functionality. Once the Boc group is cleaved, the nucleophilic N1 nitrogen can be coupled to a variety of heterocyclic cores (e.g., pyrimidines, quinolines, or purines). The remaining 3-acetamido group acts as a critical pharmacophore element.

The causality behind selecting the (S)-enantiomer over the (R)-enantiomer is strictly dictated by the spatial constraints of the target protein's binding pocket. The acetamido moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O). For instance, in the development of selective Toll-Like Receptor 7 (TLR7) agonists, the precise orientation of the 3-acetamido group on the piperidine ring is essential for maintaining receptor potency and avoiding cytotoxicity, as the tertiary amine interacts with specific amino acid residues within the active site ( [1]). Similar spatial requirements are observed in the synthesis of novel quinolonecarboxylic acid derivatives, where the 3-acetamidopiperidine motif enhances antibacterial activity while reducing phototoxicity ( [2]).

Pharmacophore model showing the structural logic of the (S)-3-acetamidopiperidine scaffold.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is critical for stoichiometric precision and analytical validation. Table 1 summarizes the core data.

Table 1: Physicochemical & Structural Data

| Property | Value | Causality / Significance |

| CAS Registry Number | 1332765-80-6 | Unique identifier ensuring the procurement of the exact (S)-enantiomer. |

| Molecular Formula | C12H22N2O3 | Defines the exact atomic composition for mass spectrometry validation. |

| Molecular Weight | 242.31 g/mol | Critical for calculating stoichiometric equivalents in downstream coupling. |

| Stereochemistry | (S)-configuration at C3 | Dictates the 3D spatial orientation of the acetamido vector in the API. |

| Protecting Group | N1-Boc | Prevents N1 side reactions; orthogonally stable against basic conditions. |

Synthetic Workflows & Self-Validating Protocols

To transition CAS 1332765-80-6 from a raw material to an integrated API fragment, two primary chemical events must occur: the acidic cleavage of the Boc group, followed by the nucleophilic attachment of the liberated amine to the drug core. Furthermore, this scaffold has been successfully utilized in the synthesis of Class II HDAC inhibitors, where the piperidine derivative modulates autoimmune diseases through the expansion of Treg activity ( [3]).

Protocol 1: Orthogonal Deprotection of the N1-Boc Group

Objective: Liberate the secondary amine for downstream coupling while preserving the C3-acetamido stereocenter.

Causality & Reagent Selection: While Trifluoroacetic acid (TFA) is ubiquitous in discovery chemistry, it generates trifluoroacetate salts that act as ion-pairing agents, complicating reverse-phase HPLC purification and potentially introducing fluorine-containing artifacts in biological assays. We utilize 4N HCl in Dioxane to yield a crystalline, easily handled hydrochloride salt.

-

Initiation: Suspend (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

-

Reagent Addition: Dropwise add 4N HCl in Dioxane (5.0 eq) to control the exothermic nature of the deprotection.

-

Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C), stirring for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction vessel for the evolution of isobutylene and CO2 gas. The physical cessation of bubbling serves as the primary macroscopic indicator of reaction completion.

-

-

Isolation: Concentrate the mixture under reduced pressure to yield (S)-3-acetamidopiperidine hydrochloride as a white crystalline solid.

-

Self-Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the m/z 243 peak and the appearance of the m/z 143 [M+H]+ peak confirms total conversion.

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) onto a Heteroaryl Core

Objective: Covalently attach the chiral piperidine scaffold to an API core.

Causality & Reagent Selection: The hydrochloride salt of the intermediate is inherently stable but requires neutralization to liberate the nucleophilic secondary amine. N,N-Diisopropylethylamine (DIPEA) is employed because its steric bulk prevents it from competing as a nucleophile.

-

Preparation: Dissolve the (S)-3-acetamidopiperidine hydrochloride salt (1.1 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Add DIPEA (3.0 eq) to the mixture to neutralize the HCl salt and establish a basic environment.

-

Coupling: Heat the reaction mixture to 80 °C for 12 hours. The thermal energy is required to stabilize the Meisenheimer complex transition state during the SNAr mechanism.

-

Self-Validation Checkpoint: Perform TLC or HPLC analysis. The stoichiometric consumption of the UV-active heteroaryl chloride (monitored at 254 nm) validates that the nucleophilic attack is complete before initiating the workup.

-

-

Purification: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate.

Workflow for deprotection and core-coupling of CAS 1332765-80-6 in API synthesis.

Analytical Validation Metrics

To ensure the integrity of the (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate starting material before committing it to a multi-step synthesis, rigorous Quality Control (QC) must be applied. Table 2 outlines the self-validating analytical metrics expected for this compound.

Table 2: Analytical Validation Metrics (QC)

| Technique | Key Metric / Signal | Validation Purpose |

| 1H NMR (CDCl3) | Singlet at ~1.45 ppm (9H) | Confirms the integrity and integration of the intact Boc protecting group. |

| 1H NMR (CDCl3) | Singlet at ~1.95 ppm (3H) | Confirms the presence of the 3-acetamido methyl group. |

| LC-MS (ESI+) | m/z 243.1 [M+H]+ | Validates the molecular mass of the intact building block prior to cleavage. |

| Chiral HPLC | Enantiomeric Excess (ee) >99% | Ensures no racemization occurred during the upstream manufacturing process. |

Conclusion

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) is far more than a simple reagent; it is a highly engineered structural vector. By understanding the causality behind its orthogonal protection scheme and the spatial dynamics of its (S)-configured acetamido group, drug development professionals can seamlessly integrate this scaffold into complex API syntheses. Adhering to the self-validating protocols outlined above ensures high-fidelity coupling, minimizing downstream purification bottlenecks and maximizing overall synthetic yield.

References

-

Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega URL:[Link]

- Source: United States Patent and Trademark Office (USPTO)

- WO2011088192A1 - Compounds and methods (HDAC inhibitors)

(S)-3-Acetamido-1-N-Boc-piperidine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

(S)-3-Acetamido-1-N-Boc-piperidine (Synonym: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate) is a highly versatile chiral building block extensively utilized in modern medicinal chemistry[1][2]. Piperidine derivatives form the structural backbone of numerous therapeutically significant compounds, owing to their conformational flexibility and ability to engage in diverse molecular interactions[3][4]. The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and an acetamido group at the chiral C3 position provides a highly controlled, orthogonal scaffold. This structural precision makes it an indispensable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors, central nervous system (CNS) modulators, and novel receptor antagonists[3].

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior during multi-step organic synthesis and chromatographic purification.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate |

| CAS Registry Number | 1332765-80-6[1][2] |

| Molecular Formula | C₁₂H₂₂N₂O₃[1] |

| Molecular Weight | 242.31 g/mol |

| Stereochemistry | (S) configuration at the C3 position |

| Physical State | Solid / Crystalline Powder |

| Boiling Point | ~395.8 °C (Predicted based on racemic/analog data) |

| Density | ~1.08 g/cm³ (Predicted) |

Pharmacophore Mapping & Structural Causality

In rational drug design, every functional group must serve a specific steric, electronic, or synthetic purpose. The architecture of (S)-3-Acetamido-1-N-Boc-piperidine is a prime example of a "privileged scaffold"[3][4].

-

The Piperidine Core: Acts as a lipophilic spacer that provides conformational rigidity. This rigidity reduces the entropic penalty upon binding to target proteins, enhancing overall receptor affinity[3][4].

-

The (S)-C3 Acetamido Group: Functions as a robust hydrogen-bond donor and acceptor network. The specific (S)-stereochemistry dictates the exact spatial orientation of this group, which is critical for engaging chiral binding pockets in target enzymes without inducing steric clashing.

-

The N1-Boc Group: Synthetically, the Boc group is a carbamate-based protecting group that renders the secondary amine unreactive towards nucleophilic or basic reagents during multi-step syntheses[5][6]. It exhibits extreme resistance toward basic and nucleophilic reactions, as well as catalytic hydrogenation[6].

Pharmacophore mapping of (S)-3-Acetamido-1-N-Boc-piperidine highlighting key functional domains.

Synthetic Workflows & Experimental Protocols

As a self-validating system, the synthesis and subsequent functionalization of this compound rely on orthogonal reactivity. The Boc group is stable to basic conditions but is easily and selectively cleaved under mild acidic conditions[5][6].

Synthetic workflow from starting material to functionalized Active Pharmaceutical Ingredient (API).

Protocol 1: N-Acetylation of (S)-3-Amino-1-N-Boc-piperidine

Objective: To selectively acetylate the primary amine at the C3 position without disrupting the N1-Boc group. Causality & Mechanism: The reaction utilizes acetic anhydride as the electrophile. Triethylamine (TEA) is employed as a non-nucleophilic base to act as a proton scavenger. By neutralizing the generated acetic acid, TEA prevents the protonation of the primary amine, thereby maintaining its nucleophilicity and driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of (S)-3-amino-1-N-Boc-piperidine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. DCM is chosen as a non-polar, aprotic solvent that readily dissolves the reactants without participating in the reaction.

-

Base Addition: Add 1.5 equivalents of TEA. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the subsequent acylation.

-

Electrophile Addition: Dropwise add 1.1 equivalents of acetic anhydride via an addition funnel to prevent localized heating.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC) using a ninhydrin stain (the primary amine starting material will stain, while the acetylated product will not).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target compound.

Protocol 2: Acid-Catalyzed Boc Deprotection

Objective: To remove the N1-Boc group, liberating the secondary amine for downstream functionalization (e.g., N-alkylation, reductive amination, or cross-coupling). Causality & Mechanism: Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This triggers a decomposition cascade that yields the free amine (as a TFA salt), isobutylene gas, and carbon dioxide[5]. The continuous escape of CO₂ and isobutylene gases entropically drives the reaction to absolute completion[5].

Step-by-Step Methodology:

-

Dissolution: Dissolve (S)-3-Acetamido-1-N-Boc-piperidine in DCM (typically a 1:4 volumetric ratio of TFA to DCM is used).

-

Acid Addition: Slowly add the TFA at 0 °C to prevent unwanted side reactions or thermal degradation of the acetamido group.

-

Reaction: Stir the mixture at room temperature for 1–2 hours. The evolution of gas (CO₂) will be visible and serves as a physical indicator of the ongoing deprotection[5].

-

Concentration: Co-evaporate the solvent and excess TFA with toluene under reduced pressure to efficiently remove volatile acids.

-

Neutralization: To obtain the free base, dissolve the crude TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin, or partition between 1M NaOH and an organic solvent (e.g., ethyl acetate), followed by standard extraction.

References

-

[6] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines, The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

[4] A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS, SSRN. URL: [Link]

Sources

tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate MSDS

An In-Depth Technical Guide and Safety Profile: tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, chiral piperidine derivatives serve as foundational scaffolds for a vast array of neuroactive drugs, metabolic regulators, and targeted therapeutics[1]. Specifically, tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate (CAS: 1332765-80-6) is a highly specialized, orthogonally protected building block[2][3]. Featuring a tert-butoxycarbonyl (Boc) protected secondary amine at the N1 position and an acetylated primary amine at the (3S) stereocenter, this compound allows researchers to execute highly selective synthetic pathways. It is predominantly utilized in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors (such as alogliptin and linagliptin analogs) and other advanced active pharmaceutical ingredients (APIs)[4][5].

This whitepaper synthesizes standard Material Safety Data Sheet (MSDS) parameters with advanced physicochemical profiling and field-proven experimental protocols, providing drug development professionals with a comprehensive guide to handling, storing, and utilizing this critical intermediate[1][3].

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate is critical for predicting its behavior in various solvent systems and its stability during long-term storage. The Boc group imparts significant lipophilicity, making the compound highly soluble in standard organic solvents (e.g., dichloromethane, ethyl acetate, and methanol)[1][4].

| Property | Value | Causality / Significance |

| Chemical Name | (S)-tert-butyl 3-acetamidopiperidine-1-carboxylate | Standard IUPAC nomenclature[2]. |

| CAS Registry Number | 1332765-80-6 | Unique identifier for safety and procurement[2][3]. |

| Molecular Formula | C₁₂H₂₂N₂O₃ | Dictates mass spectrometry (MS) expected m/z[6]. |

| Molecular Weight | 242.31 g/mol | Essential for precise molarity calculations in stoichiometry[6]. |

| Appearance | White to off-white solid/powder | Indicates high purity; discoloration suggests degradation[4][7]. |

| Storage Conditions | 2–8 °C, dry and dark | Prevents slow thermal degradation and moisture-induced Boc cleavage[4]. |

| Transport Hazard | Non-Hazardous (IMDG/IATA) | Simplifies logistics; does not require specialized hazmat shipping[8]. |

Safety, Handling, and Hazard Mitigation (Core MSDS)

While the compound is classified as non-hazardous for transport according to standard regulatory frameworks (e.g., EC No. 1272/2008)[3][8], its use in research and development necessitates strict adherence to Good Laboratory Practices (GLP). The following safety protocols form a self-validating system to ensure operator safety and compound integrity.

Hazard Identification & Toxicology

-

Acute Toxicity: Not explicitly classified as highly toxic, but as a biologically active precursor, it must be assumed to have potential pharmacological activity[7][8].

-

Irritation: May cause mechanical irritation to the respiratory tract, eyes, and skin.

-

Environmental Hazard: Data is limited; standard protocol dictates preventing release into waterways or municipal sewers[8].

Personal Protective Equipment (PPE) & Engineering Controls

-

Respiratory Protection: Handle in a certified chemical fume hood to prevent inhalation of fine particulates during weighing.

-

Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic nature of the Boc group can facilitate dermal penetration if dissolved in carrier solvents like DMSO or DMF[1][9].

-

Ocular Protection: Snug-fitting safety goggles (EN 166 standard).

Emergency Protocols

-

Spill Mitigation: Do not sweep dry. Moisten with a non-reactive solvent (e.g., water or a dilute alcohol) to prevent aerosolization, then collect mechanically into a hazardous waste container.

-

Exposure Response: In case of eye contact, flush with copious amounts of water for 15 minutes. For dermal exposure, wash with soap and water[8].

Mechanistic Pathways in Drug Discovery

The strategic value of tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate lies in its orthogonal reactivity. The acetyl group at the C3 position is highly stable under both mild acidic and basic conditions, whereas the Boc group at the N1 position is highly acid-labile[1][4]. This allows medicinal chemists to selectively unmask the piperidine nitrogen for subsequent scaffold assembly (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig cross-coupling) without disturbing the stereocenter or the acetamide functionality[5][10].

Workflow illustrating the selective deprotection and downstream coupling of the piperidine scaffold.

Experimental Protocols: Self-Validating Deprotection Workflow

To transition the compound from a stable storage state to a reactive intermediate, a standardized Boc-deprotection protocol is required. The following methodology is designed to maximize yield while preventing the racemization of the (3S) stereocenter[1][5].

Protocol: Acidic Cleavage of the Boc Protecting Group

Objective: To quantitatively yield (3S)-3-acetamidopiperidine as a reactive free base or stable salt.

Reagents & Materials:

-

tert-butyl (3S)-3-(acetylamino)piperidine-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

-

Dissolution & Cooling: Suspend 1.0 mmol of the starting material in 5.0 mL of anhydrous DCM in a flame-dried round-bottom flask. Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling suppresses exothermic side reactions and prevents potential degradation of the acetamide group, ensuring high chemoselectivity.

-

-

Acid Addition: Dropwise, add TFA (10.0 mmol) to the stirring solution over 5 minutes.

-

Causality: TFA protonates the carbamate carbonyl. This triggers a fragmentation reaction that releases gaseous carbon dioxide (CO₂) and isobutylene, driving the reaction forward irreversibly.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor completion via TLC (Thin Layer Chromatography) or LC-MS.

-

Concentration: Once complete, concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Validation: The resulting crude product is the TFA salt of the amine. It should appear as a viscous oil or amorphous solid.

-

-

Free-Basing (Optional but Recommended): To obtain the free amine for downstream nucleophilic coupling, dissolve the crude salt in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate.

References

-

tianmingpharm.com - (R)-3-(Boc-Amino)piperidine: High-Quality Pharmaceutical Intermediate URL:[Link]

-

acs.org - Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1332765-80-6,(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate [weeiboo.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. 1349699-61-1 | 1349699-61-1 [m.chemicalbook.com]

- 7. CAS 5810-55-9: N-piperidin-3-ylacetamide | CymitQuimica [cymitquimica.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Chiral 3-Substituted Piperidine Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. While 4-substituted piperidines have historically dominated due to synthetic accessibility (symmetry), chiral 3-substituted piperidines have emerged as high-value "privileged scaffolds."

This guide analyzes the structural utility of the C3-vector, details the complex conformational dynamics that influence receptor binding, and provides field-proven protocols for their asymmetric synthesis and resolution. It is designed for medicinal chemists seeking to escape "flatland" by increasing fraction saturated carbon (

Structural & Pharmacological Significance[1][2][3]

The "Magic Methyl" Effect at C3

In medicinal chemistry, the "Magic Methyl" effect refers to the profound potency boost often seen when a methyl group is introduced to a molecule. At the piperidine 3-position, this effect is amplified by chirality.

-

Vectorial Projection: Unlike the 4-position (which projects substituents along the axis of symmetry), the 3-position projects substituents at a

60° angle relative to the nitrogen lone pair. This allows for probing of hydrophobic pockets that are orthogonal to the primary pharmacophore. -

Conformational Locking: A substituent at C3 imposes significant bias on the ring conformation (see Section 2), often "locking" the bioactive conformation and reducing the entropic penalty of binding.

Metabolic Stability

Substitution at the 3-position often blocks metabolic "soft spots." Unsubstituted piperidines are frequently oxidized at the

Conformational Dynamics: The Chair Flip

Understanding the preferred conformation of 3-substituted piperidines is critical for structure-based drug design (SBDD). The equilibrium exists between two chair conformers: Axial and Equatorial .

While the equatorial conformer is generally favored due to 1,3-diaxial strain avoidance (A-values), this preference is not absolute. It is heavily influenced by:

-

N-Substitution: Large N-groups can force C3-substituents axial to avoid

strain. -

Electronic Effects: 3-Fluoro or 3-Alkoxy groups may exhibit an axial preference due to the gauche effect or dipole minimization (especially in non-polar solvents).

Visualization: Conformational Equilibrium

Caption: Equilibrium dynamics of 3-substituted piperidines. The equatorial preference is standard but tunable via N-substitution.

Synthetic Strategies: Protocols & Methodologies[4]

The two primary routes to high-enantiopurity (>99% ee) 3-substituted piperidines are Asymmetric Hydrogenation (AH) and Classical Resolution .

Method A: Asymmetric Hydrogenation (The Modern Standard)

Direct hydrogenation of 3-substituted pyridines is efficient but historically difficult due to catalyst poisoning by the pyridine nitrogen. The breakthrough utilizes Rhodium-Josiphos complexes or Iridium-P,N ligands.

Protocol: Asymmetric Hydrogenation of 3-Methylpyridine

Target: (S)-3-Methylpiperidine

Reagents:

-

Substrate: 3-Methylpyridine (activated as N-benzyl salt)

-

Catalyst: [Rh(COD)Cl]₂ / (R,S)-Josiphos (Ligand)

-

Additive: Triethylamine (Et₃N) - Critical for preventing catalyst deactivation.

Step-by-Step Workflow:

-

Activation: React 3-methylpyridine with benzyl bromide in acetone to form the N-benzyl-3-methylpyridinium bromide salt. Recrystallize to purity.

-

Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]₂ (1 mol%) and (R,S)-Josiphos (2.2 mol%) in degassed methanol. Stir for 30 mins to form the active complex.

-

Hydrogenation:

-

Charge a high-pressure autoclave with the pyridinium salt (1.0 equiv) and methanol.

-

Add Et₃N (1.0 equiv). Note: The base neutralizes HBr formed in situ, preventing the formation of non-reactive species.

-

Inject the catalyst solution.

-

Pressurize to 50 bar H₂ .

-

Stir at 25°C for 12 hours.

-

-

Workup: Vent H₂. Concentrate the solvent. Basify with NaOH (aq) and extract with ether.

-

Deprotection (Optional): Hydrogenate over Pd/C to remove the N-benzyl group if the free amine is required.

Method B: Classical Resolution (The Industrial Workhorse)

For 3-aminopiperidines (key for DPP-4 inhibitors), resolution of racemates using chiral acids is often more cost-effective at kilogram scale.

Protocol: Resolution of (R)-3-Aminopiperidine

Target: (R)-3-Aminopiperidine Dihydrochloride (Alogliptin Intermediate)

Reagents:

-

Substrate: rac-3-Aminopiperidine (synthesized via hydrogenation of 3-aminopyridine)[1]

-

Resolving Agent: N-Acetyl-L-glutamic acid or (S)-Mandelic acid (Note: D-Tartaric acid is also common).

-

Solvent: Methanol/Isopropanol mixture.

Step-by-Step Workflow:

-

Salt Formation: Dissolve rac-3-aminopiperidine (100 g) in methanol (500 mL). Add (S)-Mandelic acid (1.0 equiv) slowly at 60°C.

-

Crystallization: Cool the mixture slowly to 20°C over 4 hours. Seed with authentic (R)-salt if available.

-

Filtration: Filter the precipitate. The solid is the diastereomeric salt of the (R)-enantiomer (typically).

-

Checkpoint: Check ee by chiral HPLC. If <98%, recrystallize from MeOH.

-

-

Free Basing: Suspend the salt in water. Add KOH pellets until pH > 12. Extract with Dichloromethane (DCM).

-

Salt Swap: Treat the DCM layer with HCl/Dioxane to precipitate (R)-3-aminopiperidine dihydrochloride.

Case Study: Alogliptin (Nesina)

Alogliptin is a DPP-4 inhibitor for Type 2 Diabetes.[4][5] Its potency relies entirely on the specific stereochemistry of the 3-aminopiperidine moiety, which fits into the S2 subsite of the DPP-4 enzyme.

Synthesis Workflow

The industrial synthesis highlights the "Convergent" approach, where the chiral piperidine block is coupled late-stage.

Caption: Convergent synthesis of Alogliptin relying on the (R)-3-aminopiperidine building block.

Quality Control & Stereochemical Assignment

Validating the chirality of 3-substituted piperidines is non-trivial due to the lack of a chromophore in the core ring.

Derivatization for HPLC

Since the piperidine ring is UV-inactive, direct chiral HPLC is difficult.

-

Protocol: React the piperidine with benzyl isocyanate or FMOC-Cl .

-

Analysis: Run on a Chiralpak AD-H or OD-H column. The introduced chromophore allows UV detection at 254 nm.

Absolute Configuration (Mosher's Method)

To prove absolute configuration (R vs S) without an X-ray structure:

-

React the 3-substituted piperidine (if it has an -OH or -NH2) with both (R)- and (S)-MTPA chloride (Mosher's Acid Chloride).

-

Analyze the ¹H NMR or ¹⁹F NMR chemical shift differences (

). -

Use the spatial arrangement of the Mosher ester to assign the configuration based on shielding cones.

Summary of Key Building Blocks

| Building Block | CAS No. (Example) | Key Application | Preferred Synthesis |

| (R)-3-Aminopiperidine 2HCl | 334618-23-4 | DPP-4 Inhibitors (Alogliptin, Linagliptin) | Resolution of racemate |

| (S)-3-Hydroxypiperidine HCl | 475058-41-4 | Kinase Inhibitors (H-bond donor vector) | Asymmetric Hydrogenation or Enz. Resolution |

| (R)-3-Methylpiperidine | 23580-52-1 | Hydrophobic pocket probe | Asymmetric Hydrogenation (Rh-Josiphos) |

| (S)-3-Fluoropiperidine HCl | 136725-53-6 | Metabolic blocking / pKa modulation | Deoxofluorination of chiral alcohol |

References

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2850–2852. Link

-

Zhou, Y. G. (2016).[6] "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 40(12), 1357–1366.

-

Takeda Pharmaceutical Co. (2010). "Process for the preparation of Alogliptin." U.S. Patent 7,820,815 B2. Link

-

Renom-Carrasco, M., et al. (2016).[6] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 22(28), 9528-9532. Link

-

BenchChem. (2025). "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

Sources

- 1. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 2. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester molecular weight

An In-Depth Technical Guide to (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications

Executive Summary

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a key building block, its stereochemically defined structure is integral to the synthesis of complex molecular targets, particularly in the development of novel therapeutics. The piperidine ring is a prevalent scaffold in many approved drugs, and the introduction of specific stereocenters, such as the (S)-acetamido group at the 3-position, allows for precise modulation of pharmacological activity. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic workflow, its applications in drug discovery, and essential safety and handling protocols for laboratory use.

Physicochemical Properties and Characterization

The precise characterization of a synthetic building block is fundamental to its effective use and the reproducibility of subsequent experimental work. This section outlines the key physical and chemical identifiers for (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester.

Molecular Profile

A summary of the core quantitative data for the title compound is presented below. This data is essential for stoichiometric calculations in synthesis and for interpretation of analytical results.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [1] |

| Molecular Weight | 242.319 g/mol | [1] |

| CAS Number | 1332765-80-6 | [1] |

| IUPAC Name | tert-butyl (3S)-3-acetamidopiperidine-1-carboxylate | [1] |

Note: Computational properties for structurally similar compounds suggest an XLogP3 value around 1.7, with approximately 3 hydrogen bond acceptors and 1 hydrogen bond donor, indicating moderate polarity.[2]

Analytical and Spectroscopic Profile

Confirmation of identity, purity, and stereochemical integrity is paramount. A multi-technique approach is required for full validation.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), and acetyl methyl group (singlet, ~2.0 ppm). |

| ¹³C NMR | Resonances for the Boc-carbonyl, amide carbonyl, quaternary carbon of the tert-butyl group, and distinct signals for the piperidine and acetyl carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 243.17 or [M+Na]⁺ at m/z ≈ 265.15. |

| Chiral HPLC | A single major peak under appropriate chiral stationary phase conditions, confirming high enantiomeric excess (e.e.). |

| Specific Rotation | A specific optical rotation value confirming the (S)-enantiomer. |

Synthesis and Purification Workflow

The most direct and common synthetic route to the title compound involves the N-acetylation of its corresponding amine precursor, (S)-tert-butyl 3-aminopiperidine-1-carboxylate. This precursor is a commercially available and widely used chiral intermediate.[3][4]

Retrosynthetic Analysis and Strategy

The synthesis is a straightforward functional group transformation. The primary strategic consideration is the use of a stable, amine-protective group (Boc-group) that remains intact during the acetylation of the C3-amino group.

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol: N-Acetylation

This protocol describes a standard laboratory-scale synthesis. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions and to neutralize the acidic byproduct generated.

Materials:

-

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a standard precaution to control the exothermicity of the acylation reaction.

-

Reagent Addition: Sequentially add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq). The base is added first to be readily available to neutralize the acetic acid byproduct as it forms.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acetic anhydride and acetic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester.

Applications in Drug Discovery and Development

Piperidine derivatives are cornerstones of medicinal chemistry, valued for their favorable pharmacokinetic properties.[5] The title compound serves as a valuable chiral synthon, enabling the construction of more complex molecules with precise three-dimensional architectures.

-

Scaffold for Bioactive Molecules: It is an intermediate used to introduce a stereodefined acetamido-piperidine moiety into a larger molecule. This is critical as the spatial orientation of functional groups often dictates binding affinity to biological targets like enzymes or receptors.

-

Analgesic and Anti-inflammatory Agents: Piperidine structures are common in the design of new analgesics and anti-inflammatory drugs.[6]

-

Enzyme Inhibitors: The compound can be elaborated into inhibitors for various enzyme classes. For instance, the related intermediate (S)-1-Boc-3-hydroxypiperidine is a key component in the synthesis of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[5]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for the title compound should always be consulted, the following guidance is based on data for structurally related piperidine derivatives.[7][8][9]

Hazard Identification

Based on analogous compounds, (S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester should be handled as a potentially hazardous substance.[10]

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed.[8] |

| Skin Corrosion/Irritation | Causes skin irritation.[7][8] |

| Eye Damage/Irritation | Causes serious eye irritation.[7][8] |

| STOT-SE | May cause respiratory irritation.[7][8] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][11]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

(S)-3-Acetamidopiperidine-1-carboxylic acid tert-butyl ester is a high-value chiral building block with direct applications in medicinal chemistry and drug development. Its well-defined structure, accessible synthesis, and the prevalence of the piperidine scaffold in pharmaceuticals underscore its importance. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

AK Scientific, Inc. (S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester Safety Data Sheet.

-

ChemScene. Tert-butyl (S)-3-(acetamidomethyl)piperidine-1-carboxylate.

-

Echemi. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets.

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl 3-hydroxypiperidine-1-carboxylate.

-

PubChem. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester.

-

PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.

-

Echemi. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate.

-

Chem-Impex. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.

-

Guangzhou Weibo Technology Co., Ltd. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

-

A2B Chem. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

-

J&K Scientific. (S)-3-Formylpiperidine-1-carboxylic acid tert-butyl ester.

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate.

-

ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

-

BLDpharm. (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.

-

Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

Sources

- 1. 1332765-80-6,(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate [weeiboo.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Methylene-piperidine-1-carboxylic acid tert-butyl ester | C11H19NO2 | CID 11252594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Stereochemical Divergence in Drug Design: A Technical Guide to (S) and (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Executive Summary

In modern medicinal chemistry, the piperidine ring serves as a ubiquitous, privileged scaffold. When functionalized at the C3 position, the resulting asymmetry generates enantiomers with profoundly distinct spatial orientations. tert-Butyl 3-acetamidopiperidine-1-carboxylate (also known as Boc-3-acetamidopiperidine) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently observe that the choice between the (R) and (S) enantiomer is not merely a matter of incremental optimization, but a binary switch that dictates target specificity, binding affinity, and therapeutic indication. This whitepaper provides an in-depth mechanistic analysis of these two enantiomers, detailing their physicochemical profiles, synthesis workflows, divergent pharmacological applications, and the analytical methodologies required to validate their chiral purity.

Structural and Physicochemical Profiling

While the (R) and (S) enantiomers share identical scalar physicochemical properties (e.g., molecular weight, boiling point), their vectorial properties (optical rotation) and biological interactions are entirely distinct. The table below summarizes the core data for both isomers, serving as a baseline for material qualification.

Table 1: Comparative Profiling of Boc-3-acetamidopiperidine Enantiomers

| Parameter | (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate | (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate |

| CAS Number | 1 | 2 |

| Molecular Formula | C₁₂H₂₂N₂O₃ | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.31 g/mol | 242.31 g/mol |

| Stereocenter | C3 (R-configuration) | C3 (S-configuration) |

| Optical Rotation [α]D | Positive (+) | Negative (-) |

| Primary Therapeutic Vector | Metabolic Diseases (DPP-4 Inhibitors) | Oncology, Antibacterials, Inflammation |

Synthesis and Chiral Resolution Workflows

A common pitfall in the synthesis of chiral piperidines is attempting resolution after the installation of bulky protecting groups. Causality Check: The Boc group and acetamido group lack the necessary ionic character to form robust, highly crystalline networks with resolving agents. Therefore, chiral resolution must be performed on the primary amine precursor (3-aminopiperidine) via diastereomeric salt formation before subsequent derivatization 3.

Protocol 1: Self-Validating Synthesis of Enantiopure Boc-3-acetamidopiperidine

Step 1: Diastereomeric Salt Resolution

-

Action: Dissolve racemic 3-aminopiperidine in hot methanol. Add 1.0 equivalent of a chiral resolving acid (e.g., L-tartaric acid for the (R)-isomer, D-tartaric acid for the (S)-isomer).

-

Causality: Methanol provides the optimal dielectric constant to keep the highly soluble diastereomer in solution while selectively precipitating the less soluble salt upon controlled cooling (0.5°C/min).

-

Self-Validation: Isolate the crystals and measure the optical rotation. If the specific rotation deviates from the literature standard by >2%, perform a single recrystallization from aqueous ethanol before proceeding.

Step 2: Liberation and N1-Boc Protection

-

Action: Suspend the enantiopure salt in dichloromethane (DCM). Add 2.5 equivalents of aqueous NaOH to liberate the free amine, followed by 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

-

Causality: The biphasic system ensures the water-soluble tartrate salts are partitioned away, while the lipophilic Boc₂O selectively reacts with the more nucleophilic secondary amine (N1) of the piperidine ring over the primary amine at C3 due to steric and electronic factors.

Step 3: C3-Acetylation

-

Action: To the organic layer containing the N1-Boc intermediate, add 1.2 equivalents of acetic anhydride and 1.5 equivalents of pyridine. Stir at room temperature for 4 hours.

-

Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and an acid scavenger, driving the reaction to >99% conversion.

-

Self-Validation: Run a thin-layer chromatography (TLC) check (Hexane:EtOAc 1:1). The disappearance of the ninhydrin-positive primary amine spot validates complete acetylation.

Workflow for chiral resolution and synthesis of enantiopure Boc-3-acetamidopiperidine.

Mechanistic Pharmacology & Target Specificity

The spatial projection of the C3-acetamido group dictates the pharmacophore's ability to engage in critical hydrogen bonding within target protein pockets.

The (R)-Enantiomer: Metabolic Disease Focus

The (R)-enantiomer is the fundamental building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Linagliptin, used in Type 2 Diabetes management.

-

Causality: In the DPP-4 active site, the (R)-configuration precisely aligns the C3-amine (post-deprotection) with the Glu205 and Glu206 residues of the enzyme, forming a critical salt bridge. The (S)-enantiomer projects the amine into a sterically hindered region, resulting in a near-total loss of affinity 3.

The (S)-Enantiomer: Oncology, Inflammation, and Antibacterials

Conversely, the (S)-enantiomer is heavily utilized in targeting kinases and inflammasomes.

-

Bacterial TMK Inhibition: In the development of Gram-positive bacterial Thymidylate Kinase (TMK) inhibitors, researchers synthesized enantiomeric pairs starting from enantiopure tert-butyl 3-aminopiperidine-1-carboxylate. The (S)-enantiomer proved to be 12- to 100-fold more potent against S. pneumoniae and S. aureus TMK than the (R)-enantiomer. This massive differential is driven by favorable desolvation and hydrophobic interactions unique to the (S)-pocket conformation 4.

-

NLRP3 Inflammasome: In the discovery of AZD4144 and related NLRP3 inhibitors, the (S)-enantiomer demonstrated superior in vivo inhibition of NLRP3-induced inflammation, whereas alternative stereocenters were completely inactive 5.

Divergent pharmacological applications dictated by C3 chirality in piperidines.

Analytical Methodologies for Enantiomeric Purity

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, the enantiomeric excess (ee) of the synthesized compound must be rigorously quantified.

Protocol 2: Chiral HPLC Determination of Enantiomeric Excess

Causality for Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), are highly recommended. The acetamido group of the analyte acts as a strong hydrogen bond donor/acceptor, interacting differentially with the chiral grooves of the amylose backbone, leading to baseline separation.

Self-Validating System Suitability Test (SST): Before analyzing the batch, inject a 50:50 racemic mixture of (R) and (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate.

-

Acceptance Criterion: The resolution factor (

) between the two peaks must be

Methodology Steps:

-

Sample Preparation: Dissolve 1.0 mg of the API in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane / Isopropanol (85:15 v/v) under isocratic conditions.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 210 nm (due to the amide chromophore).

-

-

Data Analysis: Integrate the peaks. Calculate ee using the formula:

. Pharmaceutical grade requires an

Conclusion

The stereochemical divergence between (S) and (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate highlights a fundamental principle of drug design: chirality is destiny. By understanding the causal relationships between chemical structure, chiral resolution thermodynamics, and spatial pharmacophore mapping, researchers can reliably deploy these enantiomers to target distinct, high-value therapeutic pathways ranging from metabolic syndromes to oncology.

References

-

A Spectroscopic Guide to tert-butyl 3-aminopiperidine-1-carboxylate: Characterization for Pharmaceutical Research, Benchchem. 3

-

Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK), Journal of Medicinal Chemistry - ACS Publications. 4

-

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate 625471-18-3, Guidechem. 6

-

Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases, PMC - NIH. 5

-

1349699-61-1 (R)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, ChemicalBook. 1

-

1332765-80-6 (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate, ChemicalBook. 2

Sources

- 1. 1349699-61-1 | 1349699-61-1 [m.chemicalbook.com]

- 2. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate price,buy (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate - chemicalbook [m.chemicalbook.com]

- 3. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Strategic Sourcing & Synthesis Guide: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

This technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes supply chain resilience by validating a "Make vs. Buy" strategy, ensuring you have access to the compound regardless of catalog stockouts.

Executive Summary: The "Make vs. Buy" Protocol

For the sourcing of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS: 1332765-80-6), a dual-strategy approach is required due to the volatility of niche chiral building blocks.

-

Direct Procurement: While available from select boutique suppliers (e.g., Fluorochem), stock levels for this specific acetamide are often low or "make-on-demand," leading to lead times of 4–6 weeks.

-

Strategic Recommendation: Purchase the widely available amine precursor, (S)-1-Boc-3-aminopiperidine (CAS: 625471-18-3) , and perform a one-step, high-yield acetylation in-house. This route is faster (2 days vs. 4 weeks) , cheaper (~40% cost reduction) , and offers higher quality control over the enantiomeric excess (ee%).

Decision Logic for Procurement

The following workflow illustrates the optimal sourcing path based on your timeline and scale requirements.

Figure 1: Strategic decision tree for sourcing. The synthesis route is often the critical path for time-sensitive projects.

Chemical Identity & Specifications

Precise identification is critical to avoid regioisomeric errors (e.g., 4-substituted piperidines).

| Feature | Target Compound | Precursor (Recommended) |

| Chemical Name | (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate | (S)-tert-Butyl 3-aminopiperidine-1-carboxylate |

| CAS Number | 1332765-80-6 | 625471-18-3 |

| Structure | N-Boc piperidine w/ 3-acetamido group | N-Boc piperidine w/ 3-amino group |

| Formula | C₁₂H₂₂N₂O₃ | C₁₀H₂₀N₂O₂ |

| MW | 242.32 g/mol | 200.28 g/mol |

| Chirality | (S)-Enantiomer | (S)-Enantiomer |

| Key Suppliers | Fluorochem, Chem-Space | Sigma-Aldrich, Enamine, Fisher, WuXi |

Commercial Supply Landscape

If direct purchase is preferred, the following suppliers are verified for this specific CAS. However, always request a Certificate of Analysis (CoA) confirming Chiral HPLC data before purchase, as "virtual" inventory is common.

-

Fluorochem (UK/Global): Often lists CAS 1332765-80-6 in 1g to 5g scales.

-

Enamine (Ukraine/Global): Primary source for the amine precursor (Catalog # EN300-XXXXX). They may offer the acetamide as a "MADE" (Make-on-Demand) item.

-

Sigma-Aldrich / Merck: Stocks the amine precursor (Product # 640042 or similar) with high enantiomeric purity (>97% ee).

Technical Protocol: Synthesis from Precursor

This protocol is the industry-standard method for generating the target. It is self-validating: the disappearance of the basic amine and the appearance of the neutral amide allows for easy monitoring.

Reaction Scheme

The transformation involves the nucleophilic attack of the chiral amine on acetic anhydride.

Figure 2: One-step synthesis pathway. The reaction is robust and scalable from mg to kg.

Step-by-Step Methodology (1.0 Gram Scale)

Safety: Perform in a fume hood. Acetic anhydride is a lachrymator.

-

Preparation:

-

Dissolve 1.0 g (5.0 mmol) of (S)-1-Boc-3-aminopiperidine in 15 mL of Dichloromethane (DCM) .

-

Add 0.84 mL (6.0 mmol, 1.2 eq) of Triethylamine (TEA).

-

Cool the solution to 0°C using an ice bath.

-

-

Acetylation:

-

Dropwise add 0.52 mL (5.5 mmol, 1.1 eq) of Acetic Anhydride (Ac₂O).

-

Expert Insight: Adding neat Ac₂O too quickly can cause an exotherm; keep T < 5°C to prevent Boc-cleavage or racemization (though unlikely under these mild conditions).

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

-

TLC Check: Eluent 5% MeOH in DCM. Stain with Ninhydrin.

-

Starting Material: Red/Purple spot (Free amine).

-

Product: No stain (Amide) or faint UV activity.

-

Completion: Disappearance of the amine spot.

-

-

-

Workup (The "Self-Validating" Purification):

-

Dilute with 20 mL DCM.

-

Wash 1: 15 mL of 0.5 M HCl (Cold).

-

Mechanism:[1] This removes unreacted starting amine and TEA. The product (amide) is neutral and stays in the organic layer. Caution: Do not prolong contact with acid to preserve the Boc group.

-

-

Wash 2: 15 mL of Saturated NaHCO₃ (removes acetic acid byproduct).

-

Wash 3: 15 mL Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

-

-

Result:

-

Expect a white to off-white solid/foam.

-

Yield: Typically >90% (>1.1 g).

-

Purity: Usually >95% without column chromatography.

-

Quality Assurance & Analytical Data

To validate the material (purchased or synthesized), compare against these parameters.

NMR Diagnostics

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.45 (s, 9H): Characteristic Boc tert-butyl singlet.

-

δ 1.98 (s, 3H): Acetyl methyl group (-NHCOCH ₃).

-

δ 3.80 - 4.00 (m, broad): C3-H proton (chiral center).

-

δ 5.50 - 6.00 (br s, 1H): Amide N-H proton.

-

Chiral Purity (Critical)

The (S)-enantiomer is the active scaffold. The (R)-enantiomer is a common impurity in the starting amine.

-

Method: Chiral HPLC.[3]

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Note: If you synthesize this, the ee% of the product will mirror the ee% of the starting amine. Validate the precursor first.

References

-

Precursor Sourcing & Properties

-

Sigma-Aldrich Product 640042. (S)-(+)-3-Amino-1-Boc-piperidine Technical Data. Available at:

-

- Synthesis Protocol (General Amine Acetylation)

-

Target Compound Data

-

PubChem CID 57647810. (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (Precursor Data). Available at:

-

Fluorochem Catalog. (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6).[6] Available at:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. weeiboo.com [weeiboo.com]

Technical Whitepaper: Structural Characterization, Synthesis, and Applications of (S)-N-Boc-3-acetamidopiperidine

Executive Summary

In modern drug discovery, chiral piperidines serve as privileged scaffolds, frequently acting as the structural core for highly selective target-directed therapies. As a Senior Application Scientist, I frequently leverage (S)-N-Boc-3-acetamidopiperidine (also known as (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate) as a versatile, orthogonally protected building block.

This whitepaper provides an in-depth technical analysis of this compound. We will decode its cheminformatic identifiers (SMILES and InChI), explore its physico-chemical profile, and detail a self-validating synthetic protocol. Furthermore, we will examine its downstream application in the synthesis of Active Pharmaceutical Ingredients (APIs), specifically within the context of dipeptidyl peptidase-4 (DPP-4) inhibitor development.

Cheminformatic Profiling & Physico-Chemical Data

Accurate cheminformatic identifiers are critical for molecular modeling, database registration, and intellectual property documentation. The structural uniqueness of (S)-N-Boc-3-acetamidopiperidine lies in its C3 stereocenter and its dual-functionalized nitrogen atoms.

Cheminformatic Identifiers decoded:

-

Canonical SMILES: CC(=O)NC1CCCNC1 (Base scaffold prior to Boc protection) [2].

-

Isomeric SMILES: CC(=O)N[C@H]1CCCN(C(=O)OC(C)(C)C)C1

-

Mechanistic Breakdown: The [C@H] notation explicitly defines the (S)-configuration at the C3 position of the piperidine ring. According to Cahn-Ingold-Prelog (CIP) rules, the priorities at C3 are: -NHAc (1) > -CH2-N(Boc) (2) > -CH2-CH2- (3) > -H (4). The @ symbol dictates an anti-clockwise spatial arrangement when viewed down the C-H bond, confirming the (S) stereochemistry.

-

-

Standard InChI: InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m0/s1

-

Mechanistic Breakdown: The stereochemical layer /t10-/m0/s1 mathematically locks the absolute configuration of the 10th carbon atom (C3 of the piperidine ring) to the (S)-enantiomer.

-

Quantitative Data Summary

| Property | Value |

| Chemical Name | (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate |

| CAS Registry Number | 1332765-80-6 [1][3] |

| Molecular Formula | C12H22N2O3 |

| Molecular Weight | 242.31 g/mol |

| Appearance | White to off-white solid |

| Predicted Boiling Point | 395.8 ± 31.0 °C [2] |

| Predicted Density | 1.08 ± 0.1 g/cm³ [2] |

Mechanistic Synthesis & Protocol

The synthesis of (S)-N-Boc-3-acetamidopiperidine relies on the principle of orthogonal protection . By starting with (S)-1-Boc-3-aminopiperidine, the secondary amine (N1) is shielded by the acid-sensitive tert-butyloxycarbonyl (Boc) group, directing electrophilic attack exclusively to the primary amine at C3.

Step-by-Step Methodology: Selective Acetylation

This protocol is designed as a self-validating system; the survival of the Boc group through the basic acetylation and subsequent workup confirms the mildness and precision of the reaction conditions.

-

Preparation of the Reaction Matrix:

-

Dissolve 1.0 equivalent of (S)-1-Boc-3-aminopiperidine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under a nitrogen atmosphere.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the acetylating agent, ensuring strict stoichiometric control and preventing yield loss.

-

-

Acid Scavenging Integration:

-

Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

-

Causality: TEA acts as a non-nucleophilic base to neutralize the acetic acid byproduct generated during the reaction. Cooling to 0°C mitigates the exothermic nature of the reaction, preventing thermal degradation or racemization of the sensitive C3 chiral center.

-

-

Acetylation:

-

Add 1.1 equivalents of Acetic Anhydride (Ac₂O) dropwise over 15 minutes. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

Causality: Slow addition controls the local concentration of the electrophile. The Boc group is highly stable under these mildly basic conditions, ensuring 100% regioselectivity at the N3 position.

-

-

Self-Validating Workup:

-

Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The basic quench neutralizes any unreacted Ac₂O and pulls the TEA-acetate salts into the aqueous phase. The intact recovery of the Boc-protected product validates the orthogonality of the chosen protecting groups.

-

Figure 1: Orthogonal protection and selective deprotection workflow for API synthesis.

Experimental Workflows & Pharmacological Applications

Once synthesized, (S)-N-Boc-3-acetamidopiperidine acts as a dormant precursor. In drug development, particularly for Type 2 Diabetes therapeutics, the 3-aminopiperidine scaffold is a recognized pharmacophore for DPP-4 inhibition .

To utilize this molecule in API synthesis, the Boc group must be removed to expose the N1 secondary amine for subsequent coupling (e.g., SN2 alkylation or reductive amination with a heterocyclic core).

Deprotection Workflow (Boc Cleavage)

-

Dissolve (S)-N-Boc-3-acetamidopiperidine in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM at 0°C.

-

Stir for 1 hour at room temperature.

-

Concentrate under vacuum to yield the (S)-3-acetamidopiperidine TFA salt. Causality: The acetamido group is highly stable under acidic conditions. This orthogonal relationship allows the Boc group to be cleaved cleanly without hydrolyzing the N3 amide, providing a highly pure secondary amine ready for API integration.

Biological Pathway Context

When derivatives of this scaffold are administered, they competitively bind to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones and thereby enhancing endogenous insulin secretion.

Figure 2: Mechanism of action for piperidine-derived DPP-4 inhibitors in glycemic control.

Analytical Validation

To guarantee the trustworthiness of the synthesized batch, rigorous analytical validation is required:

-

Chiral HPLC: Essential to confirm that the enantiomeric excess (ee) remains >99%. The mild basic conditions of the acetylation protocol are specifically designed to prevent base-catalyzed epimerization at the C3 position.

-

1H NMR (CDCl3): The spectrum must feature a distinct 9-proton singlet near 1.45 ppm (Boc tert-butyl group) and a 3-proton singlet near 1.95 ppm (acetamido methyl group), confirming dual functionalization.

References

- Fluorochem Ltd. "Safety Data Sheet: (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate." fluorochem.co.uk, 2024.

- ChemicalBook. "1349699-61-1 Chemical Properties and Precursors." chemicalbook.com.

- Guangzhou Weibo Technology Co. "(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate (CAS 1332765-80-6) Specifications." weeiboo.com.

Methodological & Application

Procedure for N-acetylation of chiral piperidine amines

Application Note: Precision N-Acetylation of Chiral Piperidine Motifs

Executive Summary & Strategic Context

Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds in kinase inhibitors (e.g., Janus kinase inhibitors), GPCR modulators, and stimulants (e.g., methylphenidate derivatives). The N-acetylation of these secondary amines is not merely a protection step but often a critical structure-activity relationship (SAR) modulation that alters lipophilicity (

While N-acetylation is chemically elementary, applying it to chiral substrates introduces specific challenges:

-

Racemization Risk: Although isolated secondary amines are configurationally stable, piperidines with

-chiral centers (e.g., pipecolic acid derivatives) are prone to racemization via oxazolone intermediates or base-catalyzed enolization during activation. -

Regioselectivity: Differentiating the secondary piperidine nitrogen from other nucleophiles (primary amines, hydroxyls) requires precise kinetic control.

-

Purification Efficiency: In high-throughput library synthesis, removing excess acylating agents without aqueous workup is highly advantageous.

This guide provides three validated protocols ranging from robust scale-up methods to precision techniques for highly sensitive substrates.

Mechanistic Insight & Reagent Selection

The choice of acetylating agent dictates the reaction pathway and the risk profile for side reactions.

Decision Matrix: Reagent Selection

| Feature | Acetic Anhydride ( | Acetyl Chloride ( | Active Esters / Coupling |

| Reactivity | Moderate (Tunable) | High (Exothermic) | Low to Moderate |

| Byproduct | Acetic Acid (Weak acid) | HCl (Strong acid) | Urea / HOBt |

| Racemization Risk | Low | Moderate (due to HCl/Heat) | Very Low |

| Atom Economy | Lower (Loss of AcOH) | High | Low |

| Ideal Use Case | General synthesis, Scale-up | Sterically hindered amines |

Racemization Pathway (The "Hidden" Danger)

For piperidines with an electron-withdrawing group at the

-

Mechanism: Formation of an N-acyl species

Deprotonation by base -

Mitigation: Use non-nucleophilic bases (DIPEA, 2,6-Lutidine) and maintain temperatures

.[1]

Visualization: Workflow & Decision Logic

The following diagrams illustrate the decision process and the standard experimental workflow.

Figure 1: Decision tree for selecting the appropriate N-acetylation protocol based on substrate sensitivity.

Detailed Experimental Protocols

Protocol A: The "Standard" Robust Method (Acetic Anhydride)

Best for: 3- or 4-substituted chiral piperidines, scale-up, and robust substrates.

Reagents:

-

Substrate: Chiral Piperidine amine (1.0 equiv)

-

Reagent: Acetic Anhydride (

) (1.2 - 1.5 equiv) -

Base: Triethylamine (

) or Pyridine (1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

-

Catalyst: DMAP (0.1 equiv) – Optional, speeds up reaction significantly.

Step-by-Step:

-

Setup: Charge a round-bottom flask with the chiral piperidine (e.g., 10 mmol) and DCM (50 mL, 0.2 M).

-

Base Addition: Add

(15 mmol) and DMAP (1 mmol). Cool to -

Acetylation: Add

(12 mmol) dropwise over 10 minutes. The exotherm is mild.[3][4] -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: TLC (MeOH/DCM) or LCMS.[1] Look for disappearance of the amine peak (

) and appearance of Acetyl-product (

-

-

Workup (Chemical): Quench with saturated

(30 mL). Stir vigorously for 15 mins to hydrolyze excess anhydride. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/DMAP/unreacted amine) -

Isolation: Concentrate in vacuo. Most products are obtained as clean oils/solids requiring no chromatography.

Validation Point:

-

NMR: Check for the diagnostic singlet of the acetyl methyl group (

ppm). -

Chirality: If the center is remote (C3/C4), racemization is negligible.

Protocol B: The "Precision" Method (Acetyl Chloride)

Best for: Sterically hindered amines,

Reagents:

-

Substrate: Hindered Chiral Piperidine

-

Reagent: Acetyl Chloride (

) (1.1 equiv) -

Base:

-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (1.2 equiv) -

Solvent: Anhydrous DCM

Step-by-Step:

-

Setup: Dissolve substrate in anhydrous DCM under Nitrogen/Argon atmosphere.

-

Cooling (Critical): Cool to

to -

Addition: Add DIPEA followed by the slow, dropwise addition of

.-

Note:

is highly vigorous.[5] Evolution of HCl gas (white fumes) may occur if moisture is present.

-

-

Reaction: Stir at

for 30 mins, then warm to RT. Reaction is usually complete within 1 hour. -

Workup: Wash with 0.5M citric acid (mild acid wash prevents cleavage of acid-sensitive groups)

Water

Protocol C: Green / Catalytic Method (Iodine Catalysis)

Best for: Sustainability goals, solvent-free requirements.[6]

Concept: Molecular iodine (

Step-by-Step:

-

Mix amine (1 mmol) and

(1.2 mmol) neat (no solvent). -

Add

(5 mol%). -

Stir at RT.[3][4][7][8] Reaction is often complete in <15 mins.

-

Workup: Dilute with Ethyl Acetate, wash with

(thiosulfate) to remove iodine color, then water.

Quality Control & Troubleshooting

Data Summary: Method Comparison

| Parameter | Protocol A ( | Protocol B ( | Protocol C ( |

| Yield (Typical) | 85-95% | 90-98% | 80-90% |

| Reaction Time | 2-4 Hours | 0.5-1 Hour | 10-20 Mins |

| Chiral Integrity | Excellent | Good (Requires Temp Control) | Good |

| Purification | Extraction often sufficient | Extraction often sufficient | Extraction required |

Troubleshooting Guide

-

Issue: Partial Conversion.

-

Cause: Steric hindrance or wet solvent (hydrolysis of reagent).

-

Fix: Switch to Protocol B (

) or add DMAP catalyst to Protocol A.

-

-

Issue: Racemization Observed (by Chiral HPLC).

-

Cause: Base was too strong or temperature too high during activation.[1]

-

Fix: Use Protocol B at

with Collidine (weaker base) or use HATU/AcOH coupling method.

-

-

Issue: O-Acetylation (if OH group present).

-

Cause: Non-selective reagent.

-

Fix: Use

in Methanol. Amines acetylate much faster than alcohols in MeOH (chemoselective).

-

References

-

Phukan, M., & Borah, K. J. (2009). Iodine catalyzed acetylation of amines under solvent free conditions. Synthetic Communications. Retrieved from [Link]

-